molecular formula C6H12ClNO B2448496 (1R,2S,5S)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride CAS No. 1788041-43-9

(1R,2S,5S)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride

Cat. No.: B2448496
CAS No.: 1788041-43-9
M. Wt: 149.62
InChI Key: YGLZZVXDLDVFDA-YCLXABBFSA-N
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Description

(1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-methanol hydrochloride is a bicyclic compound that features a unique azabicyclo structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given its unique structure, it may interact with multiple pathways, potentially leading to a variety of downstream effects .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Its effects will depend on its specific targets and the pathways they are involved in .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s structure, its interaction with its targets, and its overall activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-methanol hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of photochemistry to achieve [2 + 2] cycloaddition reactions, which are then followed by various derivatization steps . The reaction conditions often require specific light sources, such as mercury lamps, and specialized glassware to ensure the desired cycloaddition occurs efficiently .

Industrial Production Methods

Industrial production of this compound may involve scaling up the photochemical reactions using continuous flow reactors to ensure consistent and efficient production. The use of advanced photochemical reactors allows for better control over reaction conditions and can lead to higher yields and purities of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-methanol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the azabicyclo ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

(1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-methanol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-methanol hydrochloride is unique due to its azabicyclo structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets that are not possible with other similar compounds, making it a valuable compound in medicinal chemistry and other fields.

Properties

IUPAC Name

[(1R,2S,5S)-3-azabicyclo[3.1.0]hexan-2-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c8-3-6-5-1-4(5)2-7-6;/h4-8H,1-3H2;1H/t4-,5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLZZVXDLDVFDA-RWOHWRPJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(NC2)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]1[C@H](NC2)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788041-43-9
Record name 3-Azabicyclo[3.1.0]hexane-2-methanol, hydrochloride (1:1), (1R,2S,5S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788041-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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